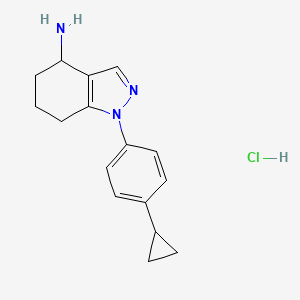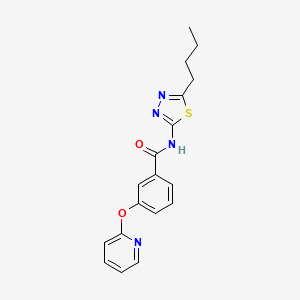
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Anticancer Activity
Research has explored the synthesis and biological activity of heterocyclic compounds, including those related to N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, demonstrating their potential in the development of anticancer agents. These compounds have been evaluated against a range of cancer cell lines, highlighting their promising applications in cancer treatment (Tiwari et al., 2017).
Insecticidal Properties
The compound has also been investigated for its insecticidal properties. New heterocycles incorporating a thiadiazole moiety, related to the structural framework of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, have been synthesized and assessed for their efficacy against agricultural pests like the cotton leafworm, Spodoptera littoralis. This research suggests potential applications in agricultural pest management (Fadda et al., 2017).
Antimicrobial Activity
Studies on heterocyclic carboxamides and their derivatives, which share a structural relation to N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, have shown significant antimicrobial activities. These compounds have been tested against a variety of gram-positive and gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Patel, 2015).
Electrochemical Sensors
The compound's derivatives have been used in the development of electrochemical sensors, demonstrating high sensitivity and selectivity for the detection of trace amounts of metal ions like Chromium. This application is crucial for environmental monitoring and the detection of heavy metals in various samples (Hajiaghababaei et al., 2016).
Antiviral Research
In the field of antiviral research, compounds structurally related to N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide have been explored for their antiavian influenza virus activity. Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and evaluated for their effectiveness against the H5N1 strain, showcasing their potential in antiviral drug development (Hebishy et al., 2020).
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-3-10-16-21-22-18(25-16)20-17(23)13-7-6-8-14(12-13)24-15-9-4-5-11-19-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRNIQCNJCCNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

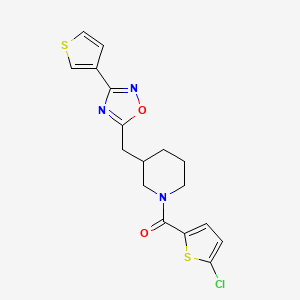

![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)
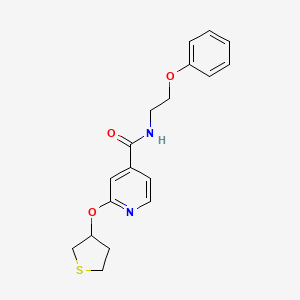

![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)
![4-Amino-5,6,7,8,9-pentahydrocyclohepta[1,2-d]pyrimidino[4,5-b]thiophene-2-thio l](/img/structure/B2983892.png)
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

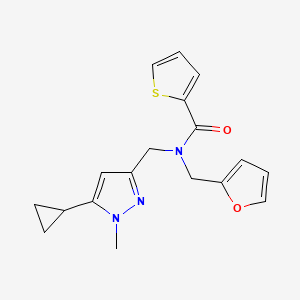

![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)
